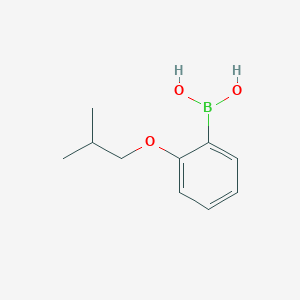

2-Isobutoxyphenylboronic acid

Descripción general

Descripción

2-Isobutoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isobutoxy group at the ortho position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Isobutoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-isobutoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Reactivity in Cross-Coupling Reactions

2-Isobutoxyphenylboronic acid participates in Suzuki-Miyaura cross-couplings, forming biaryl derivatives. Key observations:

-

Ortho Effect : The isobutoxy group at the ortho position reduces steric hindrance compared to bulkier substituents, enhancing coupling efficiency .

-

Catalyst Optimization : Pd(dba)₂ with bis(2-di-tert-butylphosphinophenyl)ether enables coupling with aryl bromides at 120°C, even for electron-rich substrates .

Esterification with Diols

The boronic acid reacts with diols to form cyclic boronate esters, critical for sensing and polymer applications:

-

Mechanism : In aqueous solution, the boronic acid undergoes condensation with diols (e.g., alizarin red S) to form esters via a pH-dependent process. The reaction involves boronate ion (RB(OH)₃⁻) and diol deprotonation .

-

pKa of Esters : The acid dissociation constant (pKa) of the resulting boronate ester is ~2.0–2.8, influencing stability under physiological conditions .

Table 2 : pKa Values of Boronate Esters

| Diol Partner | pKa (HBL) | Reference |

|---|---|---|

| Alizarin Red S | 2.00 | |

| Chromotropic Acid | 2.30 |

Solubility and Reaction Solvent Optimization

The ortho-isobutoxy group enhances solubility in organic solvents, impacting reaction design:

-

Solubility Trends : In ketones (e.g., acetone, 3-pentanone), solubility is 3–5× higher than for meta/para isomers due to intramolecular hydrogen bonding .

-

Solvent Selection : Chloroform and methylcyclohexane show lower solubility, making ketones preferred for high-concentration reactions .

Table 3 : Solubility of this compound (25°C)

| Solvent | Solubility (g/100g) |

|---|---|

| Acetone | 12.5 |

| 3-Pentanone | 10.8 |

| Chloroform | 2.1 |

| Methylcyclohexane | 0.9 |

Aplicaciones Científicas De Investigación

Solubility and Structural Properties

The solubility of ortho-isobutoxyphenylboronic acid is significantly higher than its meta and para isomers in organic solvents such as chloroform, 3-pentanone, acetone, and dipropyl ether . This difference in solubility is attributed to structural variations among the isomers . Introduction of the isobutoxy group into the phenylboronic acid ring generally enhances solubility in most solvents, with the exception of dipropyl ether, when compared to phenylboronic acid .

Chemical Properties and Applications

- Dynamic Systems with Coordination Bonds: Boronic compounds, including 2-isobutoxyphenylboronic acid, can be used in creating dynamic systems with coordination bonds, such as self-repairing polymers .

- Molecular Receptors: Arylboronic acids are used as molecular receptors of sugars .

- Drug Delivery and Tissue Engineering: Potential applications include uses as scaffolds in tissue engineering and as nanocarriers in drug delivery .

- Cosmetics: Cosmetic polymers with thermal and chemo-sensitive properties can be created from synthetic and semi-synthetic polymers, and can be associated with natural polymers . Cosmetic polymers are also used in the preparation of nanoparticles for the delivery of fragrances, to modify their release profile and reduce the risk of evaporation .

Crystal Structure and Molecular Interactions

2-Methoxyphenylboronic acid, 2-ethoxyphenylboronic acid, and this compound crystallize in a monoclinic system . In the crystal structure of 2-isobutoxy-6-methoxyphenylboronic acid, a similar pattern is observed . Intramolecular hydrogen bonds are observed in these molecules . The molecules form layers joined by weak intermolecular CpH…O, CH…O, or CpH…B interactions .

Safety and Stability of Compounds

Mecanismo De Acción

The primary mechanism by which 2-isobutoxyphenylboronic acid exerts its effects is through its role as a reagent in Suzuki–Miyaura coupling reactions. The process involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired biaryl product. The molecular targets in this reaction are the aryl or vinyl halides, and the pathway involves the formation of a palladium-boron complex.

Comparación Con Compuestos Similares

- 2-Butoxyphenylboronic acid

- Phenylboronic acid

- 4-Isobutoxyphenylboronic acid

Comparison: 2-Isobutoxyphenylboronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other boronic acids. For example, the isobutoxy group can provide steric hindrance, potentially affecting the compound’s behavior in coupling reactions. Additionally, the electronic effects of the isobutoxy group can alter the acidity of the boronic acid, impacting its reactivity in various chemical transformations.

Actividad Biológica

2-Isobutoxyphenylboronic acid (IBPBA) is a member of the phenylboronic acid family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of IBPBA, focusing on its antimicrobial, anticancer, and metabolic regulatory properties.

This compound can be synthesized through various methods, often involving the reaction of phenylboronic acid with isobutyl alcohol. Its unique structure allows it to interact with biological molecules, facilitating various therapeutic applications.

Antimicrobial Activity

Research has indicated that boronic acids, including IBPBA, exhibit significant antimicrobial properties. Studies have shown that phenylboronic acids can effectively inhibit the growth of several bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | < 50 µg/mL | |

| Bacillus cereus | < 25 µg/mL | |

| Candida albicans | 100 µg/mL | |

| Aspergillus niger | < 30 µg/mL |

The MIC values indicate that IBPBA is particularly effective against Bacillus cereus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of IBPBA has been explored in various studies. Boronic acids have been shown to disrupt cancer cell metabolism and induce apoptosis.

Case Study: Boron Compounds in Cancer Therapy

A study demonstrated that nanoparticles modified with boronic acid derivatives selectively targeted cancer cells, enhancing drug delivery and efficacy. The research highlighted that these nanoparticles could significantly increase the uptake of therapeutic agents in cancerous tissues compared to non-cancerous cells, showcasing their utility in targeted therapy approaches .

Table 2: Anticancer Effects of Boronic Acid Derivatives

These findings suggest that IBPBA and its derivatives could play a crucial role in developing novel cancer therapies.

Metabolic Regulation

Phenylboronic acids, including IBPBA, have also been investigated for their role in metabolic regulation. They can interact with glucose molecules, potentially influencing insulin signaling pathways.

Research Findings

In animal models, phenylboronic acid-modified insulin demonstrated improved glucose-lowering effects compared to standard insulin formulations. The modification enhanced cell adhesion and prolonged the action of insulin in diabetic rats .

Propiedades

IUPAC Name |

[2-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROPRHAJDSQMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584583 | |

| Record name | [2-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833486-92-3 | |

| Record name | [2-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.